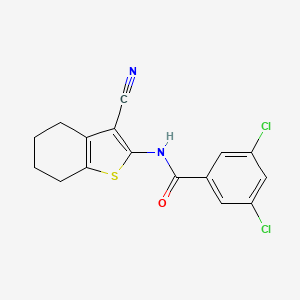

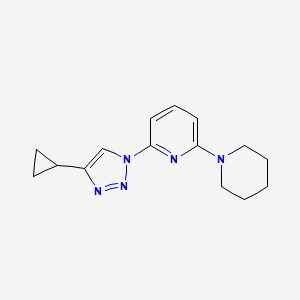

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized using 2,6-dichloro-4-trifluoromethyl aniline as a starting material, which underwent diazotization to form a diazonium salt. This salt was then condensed with ethyl cyanoacetate and cyclized to form the final product .Scientific Research Applications

Synthesis and Derivative Formation

Research on compounds structurally related to 3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has focused on the synthesis of new derivatives and exploring their chemical properties. For instance, the synthesis of tetrahydrobenzothiophene derivatives under microwave irradiation has been studied, highlighting the efficiency of creating carboxamide derivatives, which are crucial for developing various pharmaceutical and material science applications (Abdalha et al., 2011).

Antimicrobial and Biological Evaluation

Another aspect of research involves the synthesis of benzothiophene derivatives with potential antimicrobial properties. For example, the synthesis, characterization, and antimicrobial evaluation of tetrazol-thiophene carboxamides have been conducted, indicating the potential for these compounds in medical chemistry and antibacterial drug development (Talupur et al., 2021).

Transition-Metal-Free Synthesis

The development of methods for synthesizing benzothieno[2,3-b]quinolines through transition-metal-free processes highlights the versatility and environmental benefits of such approaches. This research contributes to the field of sustainable chemistry and offers new pathways for synthesizing complex heterocyclic compounds (Nowacki & Wojciechowski, 2017).

Molecular Structure Analysis

Studies also include the molecular structure analysis of benzothiophene derivatives, such as the synthesis and X-ray structural analysis of substituted benzoselenophenes. This research sheds light on the structural characteristics of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Arsenyan et al., 2013).

Heterocyclic Synthesis

The role of thiophene derivatives in heterocyclic synthesis has been explored, with studies demonstrating the preparation of various heterocyclic skeletons by reacting thiophene carboxamides with different reagents. This research contributes to the development of new synthetic methods in organic chemistry (Fathalla & Pazdera, 2002).

Properties

IUPAC Name |

3,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-10-5-9(6-11(18)7-10)15(21)20-16-13(8-19)12-3-1-2-4-14(12)22-16/h5-7H,1-4H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSZHXOALPMITL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2386297.png)

![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)